molecular formula C12H7BrF3NO2S B2369948 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide CAS No. 1480694-08-3

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide

Cat. No.: B2369948
CAS No.: 1480694-08-3
M. Wt: 366.15
InChI Key: URZOSHSPHZSFLC-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7BrF3NO2S and a molecular weight of 366.15 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with a bromine atom and a trifluorophenyl group attached . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H7BrF3NO2S), molecular weight (366.15), and its use in pharmaceutical testing . Detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photodynamic Therapy and Photocatalysis

A study by Pişkin, Canpolat, and Öztürk (2020) investigated zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a compound similar to 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide. This research highlighted the compound's potential in photodynamic therapy for cancer treatment due to its excellent properties like high singlet oxygen quantum yield and good fluorescence, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enantioselective Catalysis

Research by Itsuno, Yamamoto, and Takata (2014) involved synthesizing various 4-(bromomethyl)benzenesulfonamides, closely related to this compound. These compounds showed high enantioselective catalytic activity in asymmetric benzylation reactions, indicating their potential in producing optically active compounds (Itsuno, Yamamoto, & Takata, 2014).

Antimicrobial Activity

Ranganatha et al. (2018) synthesized derivatives of benzenesulfonamide, including compounds structurally similar to this compound, and evaluated their antibacterial and antifungal activities. They found significant antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Ranganatha et al., 2018).

Crystal Structure and Supramolecular Architectures

A study by Naveen et al. (2017) on N-(4-bromobenzoyl)-arylsulfonamides, closely related to this compound, delved into the molecular packing and crystal structures of these compounds. They explored how different substituents on the sulfonamide ring influence the supramolecular architectures, offering insights into designing compounds with specific structural and functional properties (Naveen et al., 2017).

Mechanism of Action

The mechanism of action for 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is not specified in the search results. It is used for pharmaceutical testing , suggesting it may have biological activity.

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZOSHSPHZSFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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